

Limocitrin (CAS No. 489-33-8): A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	Limocitrin			
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An In-depth Whitepaper on the Chemical Properties, Biological Activities, and Associated Experimental Protocols of the Flavonoid **Limocitrin**.

Introduction

Limocitrin, with the Chemical Abstracts Service (CAS) number 489-33-8, is a naturally occurring flavonoid, specifically a flavonol, found in citrus peels.[1] As a member of the flavonoid class of polyphenolic compounds, **Limocitrin** has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the chemical and physical properties of **Limocitrin**, its known biological activities with available quantitative data, and methodologies for relevant experimental protocols. Furthermore, this document includes visualizations of key signaling pathways modulated by **Limocitrin** to facilitate a deeper understanding of its mechanisms of action.

Chemical and Physical Properties

Limocitrin, also known by its IUPAC name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-chromen-4-one, is a yellow crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	489-33-8	[1]
Molecular Formula	C17H14O8	[1][2]
Molecular Weight	346.29 g/mol	[1][2]
Appearance	Yellow powder	[2]
Melting Point	271-275 °C	[2]
Boiling Point	621.2±55.0 °C (Predicted)	[2]
Density	1.591±0.06 g/cm³ (Predicted)	[2]
рКа	6.63±0.40 (Predicted)	[2]
Solubility	Soluble in ethanol and chloroform, slightly soluble in water.	[2]
Storage Conditions	Short term: 0 - 4 °C; Long term: -20 °C. Store in a dry and dark place.	[1]
Synonyms	Sedoflorigenin, 3,5,7- trihydroxy-2-(4-hydroxy-3- methoxyphenyl)-8- methoxychromen-4-one	[3]

Biological Activities

Limocitrin has been investigated for several biological activities, with the most prominent being its anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

Limocitrin has demonstrated anti-inflammatory properties by inhibiting the production of proinflammatory cytokines. A key quantitative measure of this activity is its ability to inhibit Tumor Necrosis Factor-alpha (TNF- α).



Activity	IC50 Value	Cell Line/System	Reference
Inhibition of TNF-α expression	67 μΜ	LPS-stimulated human monocytes	

The following is a general protocol for assessing the inhibition of TNF- α production in lipopolysaccharide (LPS)-stimulated human monocytes.

- Isolation of Human Monocytes:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Enrich for monocytes using CD14+ magnetic beads.
 - Resuspend purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cell Culture and Treatment:
 - Seed the monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 2 hours.
 - Prepare various concentrations of Limocitrin in the culture medium.
 - Pre-treat the cells with different concentrations of Limocitrin for 1 hour.
- Stimulation:
 - Stimulate the cells with LPS (100 ng/mL) for 14 hours to induce TNF-α production. Include a vehicle control (no Limocitrin) and a negative control (no LPS stimulation).
- Quantification of TNF-α:
 - After incubation, centrifuge the plate and collect the cell culture supernatants.
 - Measure the concentration of TNF-α in the supernatants using a human TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.



Data Analysis:

- Calculate the percentage of TNF-α inhibition for each concentration of Limocitrin compared to the LPS-stimulated vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Limocitrin concentration and fitting the data to a dose-response curve.

Anticancer Activity

Limocitrin has been shown to exert cytotoxic effects on various cancer cell lines and modulate key signaling pathways involved in cancer progression.

Cell Line	Effect	Signaling Pathway	Reference
MCF-7 (Breast Cancer)	Weakly suppresses estradiol-dependent proliferation	-	
K562 (Leukemia)	Increased lysis by KHYG-1 NK cells	MAPK (ERK, p38, JNK) activation in NK cells	[1]
SCC-9 & SCC-47 (Oral Cancer)	G2/M phase cell cycle arrest, caspase- related apoptosis	Inhibition of PI3K/AKT/mTOR pathway	[4]

This protocol is based on studies of **Limocitrin**'s effect on KHYG-1 natural killer (NK) cells and their cytotoxicity towards K562 leukemia cells.[5]

• Cell Culture:

- Culture KHYG-1 (effector cells) and K562 (target cells) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- · Treatment of Effector Cells:



- Treat KHYG-1 cells with 20 μM Limocitrin for 72 hours. Use untreated KHYG-1 cells as a control.
- Cytotoxicity Assay (Calcein AM Release Assay):
 - Label K562 target cells with Calcein AM, a fluorescent dye.
 - Co-culture the Calcein AM-labeled K562 cells with the Limocitrin-treated or untreated KHYG-1 effector cells at an appropriate effector-to-target ratio for 4 hours.
 - Measure the fluorescence released into the supernatant, which is proportional to the number of lysed target cells.
 - Calculate the percentage of specific lysis.
- Western Blot Analysis of MAPK Pathway in NK Cells:
 - After treating KHYG-1 cells with Limocitrin (e.g., 20 μM for 24 hours), lyse the cells in RIPA buffer.
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, and JNK overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Normalize the levels of phosphorylated proteins to the total protein levels.
- Cell Lysis and Protein Quantification: As described in the MAPK Western Blot protocol.
- SDS-PAGE and Protein Transfer: As described above.



- · Immunoblotting:
 - Probe membranes with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway, such as total and phosphorylated AKT, mTOR, and S6K.
 - Follow with the appropriate HRP-conjugated secondary antibodies and ECL detection.

Antioxidant Activity

While **Limocitrin** is presumed to have antioxidant properties characteristic of flavonoids, specific quantitative data, such as IC50 values from common antioxidant assays (DPPH, ABTS, FRAP), were not readily available in the reviewed literature. Below are general protocols for these standard assays.

- Prepare a stock solution of DPPH in methanol.
- Prepare a series of dilutions of Limocitrin in methanol.
- In a 96-well plate, add the **Limocitrin** solutions and the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of radical scavenging activity and determine the IC50 value.
- Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
- Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.
- Add different concentrations of **Limocitrin** to the ABTS radical solution.
- After a set incubation time, measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and the IC50 value.
- Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

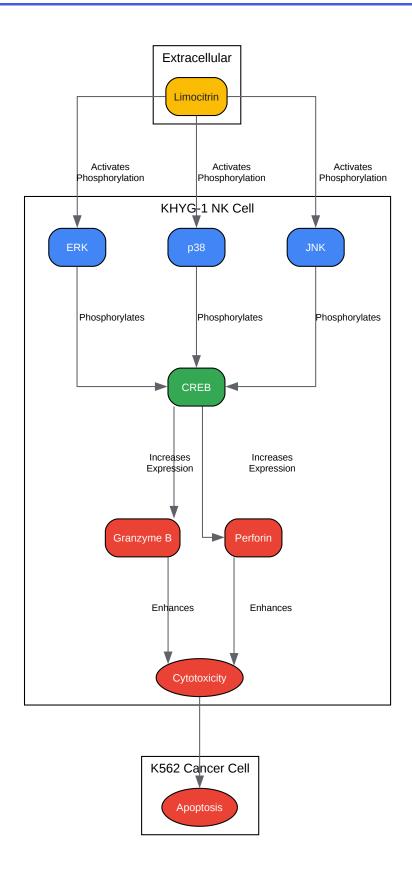


- Add the **Limocitrin** sample to the FRAP reagent.
- Incubate the mixture at 37°C.
- Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
- The antioxidant capacity is determined based on the increase in absorbance.

Signaling Pathways Modulated by Limocitrin

Limocitrin exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known points of intervention for **Limocitrin**.

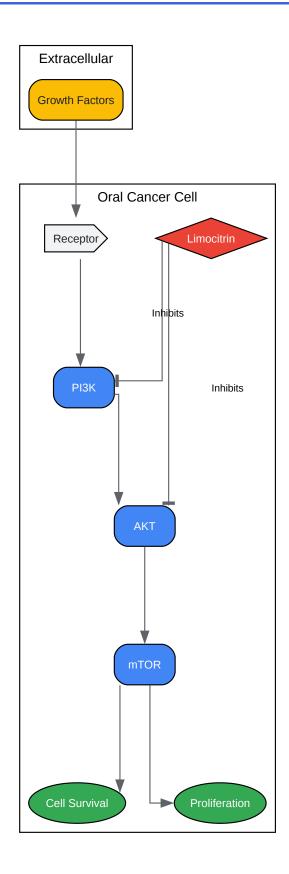




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Caption: MAPK signaling pathway activation by Limocitrin in NK cells.





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Caption: PI3K/AKT/mTOR pathway inhibition by Limocitrin in cancer cells.



Conclusion

Limocitrin (CAS 489-33-8) is a promising natural flavonoid with demonstrated anti-inflammatory and anticancer properties. Its mechanisms of action involve the modulation of critical cellular signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways. While quantitative data on its antioxidant capacity requires further investigation, the existing evidence supports its potential as a lead compound in the development of novel therapeutics. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of **Limocitrin**.

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